![molecular formula C10H7ClN4 B2470580 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 65136-83-6](/img/structure/B2470580.png)
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound with a molecular weight of 218.65 . It is a powder with a melting point of 250-252°C . The IUPAC name for this compound is 5-chloro-2-methyl [1,2,4]triazolo [1,5-c]quinazoline .
Synthesis Analysis
The synthesis of triazole compounds, including 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline, involves the fusion of two pharmaceutically active moieties . The triazole nucleus is present as a central structural component in a number of drug classes .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a powder with a melting point of 250-252°C . It has a molecular weight of 218.65 . The storage temperature for this compound is -10°C .Scientific Research Applications
Anticancer Activity
Triazoloquinazoline and its derivatives have shown potential as anticancer agents . They interact with various enzymes and receptors in the biological system, which can inhibit the growth of cancer cells .
Anti-inflammatory Properties
These compounds have also been found to exhibit anti-inflammatory properties . They can potentially be used in the treatment of diseases where inflammation plays a key role .
Antimicrobial Activity
Triazoloquinazoline compounds have demonstrated antimicrobial activity . They can potentially be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antiviral Properties
These compounds have shown potential as antiviral agents . They can inhibit the replication of certain viruses, making them a potential candidate for the development of antiviral drugs .
Antihypertensive Activity
Triazoloquinazoline compounds have been found to exhibit antihypertensive activity . They can potentially be used in the treatment of hypertension .
Anticonvulsant Properties
These compounds have demonstrated anticonvulsant properties . They can potentially be used in the treatment of epilepsy and other seizure disorders .
Antidiabetic Activity
Triazoloquinazoline compounds have shown potential as antidiabetic agents . They can potentially be used in the treatment of diabetes .
Antioxidant Activity
These compounds have demonstrated antioxidant activity . They can potentially be used in the treatment of diseases caused by oxidative stress .
Safety and Hazards
The safety information for 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and triggers apoptosis, the programmed cell death .
Result of Action
The inhibition of CDK2 by 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-12-9-7-4-2-3-5-8(7)13-10(11)15(9)14-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLFXEHWBDUICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
CAS RN |
65136-83-6 |
Source
|
Record name | 5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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